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Compound of Interest

Compound Name: Antibacterial agent 119

Cat. No.: B15614705 Get Quote

Executive Summary
Natural TL-119, also known as A-3302-B and ASP-1, is a cyclic depsipeptide belonging to the

nobilamide family of natural products.[1] Isolated from various marine microorganisms,

including Bacillus, Micromonospora, and Saccharomonospora species, TL-119 has garnered

significant interest within the scientific community due to its diverse and potent biological

activities.[2][3][4] This technical guide provides a comprehensive overview of the

physicochemical properties of natural TL-119, detailed experimental protocols for its isolation

and characterization, and an exploration of its known mechanisms of action. This document is

intended for researchers, scientists, and drug development professionals engaged in natural

product chemistry, pharmacology, and antimicrobial research.

Physicochemical Properties
Natural TL-119 is a neutral peptide with a complex structure that dictates its physical and

chemical characteristics.[4] A summary of its key physicochemical properties is presented in

Table 1.

Table 1: Physicochemical Properties of Natural TL-119 (A-3302-B)
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Property Value Reference(s)

Synonyms A-3302-B, ASP-1 [1][2]

Chemical Class
Cyclic Depsipeptide

(Nobilamide Family)
[1][5]

Molecular Formula C₄₂H₅₇N₇O₉ [4][6]

Molecular Weight 803.9 g/mol [6]

Exact Mass [M+H]⁺
Observed: 804.4256 Da;

Calculated: 804.4296 Da
[2][7]

Appearance Pale yellow amorphous solid [1]

Solubility
Soluble in a mixture of

chloroform and methanol.
[4]

Amino Acid Composition

L-Alanine, L-Valine, D-allo-

Threonine, L-Phenylalanine,

D-Phenylalanine, D-Leucine

[1][8]

Note: Specific optical rotation and melting point data for TL-119 are not consistently reported in

the reviewed literature.

Experimental Protocols
Bioassay-Guided Isolation and Purification of TL-119
from Micromonospora sp.
This protocol outlines a typical bioassay-guided fractionation approach for isolating TL-119.

The workflow is illustrated in the diagram below.
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Figure 1: Bioassay-Guided Isolation Workflow for TL-119
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Figure 1: Bioassay-Guided Isolation Workflow for TL-119
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Methodology:

Cultivation: The marine bacterium Micromonospora sp. (strain MAG 9-7) is cultured in a

suitable medium such as ISP2 prepared with seawater.[2]

Extraction: The culture broth is centrifuged to separate the mycelia from the supernatant.

The mycelial cake is then extracted with an organic solvent like ethyl acetate to obtain a

crude extract.

Initial Fractionation: The crude extract is subjected to column chromatography using a

Sephadex LH-20 stationary phase, with methanol as the mobile phase.[2][7]

Bioassay: The collected fractions are screened for biological activity (e.g., antibacterial

activity against Staphylococcus aureus or antiviral activity against HSV-2) using appropriate

assays.

Purification of Active Fractions: Fractions exhibiting significant activity are pooled and

concentrated. The resulting material is washed with methanol, yielding the less soluble

peptide A-3302-B as an insoluble material.[2]

Purity Assessment: The purity of the isolated compound is assessed using analytical

techniques such as ¹H and ¹³C NMR. A purity of >96% is typically desired for biological

assays.[2]

Structure Elucidation of TL-119
The structural determination of TL-119 involves a combination of spectroscopic and chemical

methods.

1. Mass Spectrometry (MS):

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): This technique is

used to determine the exact mass and molecular formula of the compound. For TL-119, the

protonated molecule [M+H]⁺ is observed at m/z 804.4256, corresponding to the molecular

formula C₄₂H₅₈N₇O₉.[2][7]
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Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of the parent ion is performed

to confirm the amino acid sequence of the peptide.[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR: These spectra provide information about the chemical environment of the

hydrogen and carbon atoms in the molecule, respectively. The data reveals characteristic

resonances for a peptide structure.[2]

2D NMR (COSY, HMBC, etc.): Two-dimensional NMR experiments are crucial for

establishing the connectivity between atoms and elucidating the planar structure of the

molecule, including the sequence of amino acid residues.[9]

3. Determination of Amino Acid Configuration (Marfey's Method):

Acid Hydrolysis: The purified peptide is hydrolyzed using 6 M HCl to break the amide and

ester bonds, releasing the constituent amino acids.[1]

Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-

dinitrophenyl-5-L-alanine amide, L-FDAA). This creates diastereomeric derivatives of the

amino acids.

LC-MS Analysis: The resulting diastereomers are separated and analyzed by reverse-phase

HPLC-MS.

Comparison to Standards: The retention times of the derivatized amino acids from TL-119

are compared with those of derivatized L- and D-amino acid standards to determine the

absolute configuration of each amino acid in the natural product.[1]

Mechanism of Action and Signaling Pathways
TL-119 exhibits a range of biological activities, with distinct mechanisms of action.

Antiviral Activity against Herpes Simplex Virus 2 (HSV-2)
TL-119 has been shown to specifically inhibit HSV-2 infection. Its mechanism does not involve

direct inactivation of the virus particle or inhibition of viral protein synthesis. Instead, it acts at a

late stage of the viral replication cycle.[2][10]
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Figure 2: Proposed Antiviral Mechanism of TL-119 against HSV-2
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Figure 2: Proposed Antiviral Mechanism of TL-119 against HSV-2

The proposed mechanism involves the inhibition of viral egress, which prevents the release of

newly formed virus particles from the infected host cell.[2][10] This action effectively reduces

both the transmission of the virus to other cells and the overall viral load.[7]

Antibacterial Mechanism of Action
TL-119 is a potent antibacterial agent against various Gram-positive bacteria, including

multidrug-resistant strains of Staphylococcus.[5] While the precise mechanism is still under

investigation, it is suggested to be similar to that of vancomycin, which involves targeting the

bacterial cell membrane and inhibiting cell wall synthesis.[5] This disruption of the cell envelope

leads to bacterial cell death.
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Anticancer Cell Motility (inferred from Nobilamide I)
While not directly demonstrated for TL-119, the closely related nobilamide I has been shown to

inhibit cancer cell motility and tumorigenicity.[3] This activity is achieved by suppressing the

epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. Nobilamide I

downregulates the expression of EMT-inducing transcription factors (Snail, Slug, and Twist)

and matrix metalloproteinases (MMP2 and MMP9), which are crucial for cell migration and

invasion.[3][11]

Figure 3: Anticancer Mechanism of Nobilamide I
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Figure 3: Anticancer Mechanism of Nobilamide I

Conclusion
Natural TL-119 is a multifaceted depsipeptide with significant therapeutic potential. Its unique

physicochemical properties and diverse biological activities, including potent antimicrobial and

antiviral effects, make it a compelling candidate for further drug development. This technical

guide provides a foundational understanding of TL-119, offering detailed protocols and

mechanistic insights to aid researchers in their exploration of this promising natural product.

Further investigation into its precise molecular targets and in vivo efficacy is warranted to fully

realize its clinical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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